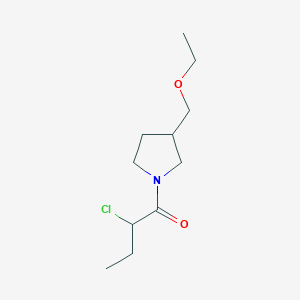

2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)butan-1-one

Description

Propriétés

IUPAC Name |

2-chloro-1-[3-(ethoxymethyl)pyrrolidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO2/c1-3-10(12)11(14)13-6-5-9(7-13)8-15-4-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMYDOWHMIEKHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCC(C1)COCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Activité Biologique

2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)butan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This compound is characterized by a chloro group, a pyrrolidine ring, and an ethoxymethyl substituent, which contribute to its reactivity and possible applications in drug development.

The molecular formula of 2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)butan-1-one is C11H20ClN2O, with a molecular weight of approximately 233.73 g/mol. The presence of the butanone moiety enhances its reactivity, particularly in substitution reactions due to the chloro group.

Structural Features

| Property | Value |

|---|---|

| Molecular Formula | C11H20ClN2O |

| Molecular Weight | 233.73 g/mol |

| CAS Number | 2098117-39-4 |

| Purity | Typically ~95% |

The biological activity of 2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)butan-1-one is largely attributed to its interactions with various biological targets, including enzymes and receptors. The chloro substituent facilitates nucleophilic substitution reactions, while the pyrrolidine ring enhances binding affinity to molecular targets, potentially influencing biochemical pathways involved in various diseases.

Pharmacological Potential

Research indicates that compounds similar to 2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)butan-1-one have shown promise in pharmacology:

- Antidepressant Synthesis : This compound plays a crucial role in synthesizing antidepressant molecules through metal-catalyzed procedures, achieving yields of up to 70% with high enantiomeric excess.

- Biocatalysis Applications : It has been utilized in producing chiral drug intermediates via biocatalysis, resulting in enantiomeric excesses ranging from 71.8% to 73.8%.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)butan-1-one, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Chloro-1-(3-methylpyrrolidin-1-yl)butan-1-one | Lacks ethoxymethyl group | Simpler structure |

| 2-Chloro-N-(4-methylpyrrolidin-1-yl)butanamide | Amide instead of ketone | Different functional group |

| 2-Chloro-N-(3-hydroxypropyl)pyrrolidine | Hydroxypropyl substituent | Different substitution pattern |

Comparaison Avec Des Composés Similaires

Key Observations :

- Chlorine vs.

- Ethoxymethyl vs. Simple Alkyl Chains : The ethoxymethyl group on the pyrrolidine ring introduces steric hindrance and polarity, which could impact solubility (e.g., in aqueous media) compared to α-PVP’s linear pentyl chain.

Physicochemical and Pharmacological Properties

- MPBP: Reported as a cathinone derivative with stimulant properties, lacking chlorine but featuring a methylphenyl group that enhances lipophilicity and CNS penetration .

- α-PVP: Known for high potency as a psychostimulant, attributed to its extended alkyl chain and unmodified pyrrolidine ring. The absence of a chlorine or ethoxymethyl group in α-PVP simplifies metabolic degradation compared to the target compound.

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)butan-1-one typically involves three major stages:

- Formation of the pyrrolidine ring with the ethoxymethyl substituent

- Introduction of the butanone moiety with a chloro substituent at the 2-position

- Coupling of the pyrrolidine and butanone fragments to form the target compound

Formation of the Pyrrolidine Ring with Ethoxymethyl Substitution

The pyrrolidine ring bearing an ethoxymethyl substituent is generally prepared via cyclization reactions of appropriate amino alcohol or haloalkyl precursors. A common approach involves:

- Starting from a 3-hydroxypropylamine or related intermediate

- Alkylation of the nitrogen with an ethoxymethyl group using ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide)

- Cyclization under controlled conditions to form the pyrrolidine ring

This step requires careful control of reaction temperature and stoichiometry to avoid over-alkylation or side reactions.

Chlorination of the Butanone Moiety

The butanone fragment is functionalized with a chlorine atom at the alpha position (2-position) relative to the carbonyl. Typical methods include:

- Alpha-chlorination of butanone derivatives using reagents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or N-chlorosuccinimide (NCS) under acidic or neutral conditions

- Alternatively, chlorination can be achieved by halogenation of a suitable precursor, such as an enol or enolate intermediate formed under basic conditions

The chlorination step requires precise control to ensure mono-chlorination and avoid poly-chlorinated byproducts.

Coupling of Pyrrolidine and Chlorobutanone Units

The key step in the synthesis is the formation of the amide or ketone linkage between the pyrrolidine nitrogen and the chlorobutanone moiety. This can be achieved by:

- Nucleophilic substitution reactions where the nitrogen of the pyrrolidine ring attacks the electrophilic carbon of the chlorobutanone

- Use of base catalysts to promote nucleophilicity of the pyrrolidine nitrogen

- Reaction conditions typically involve solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile, at temperatures ranging from 0 °C to room temperature

Representative Synthetic Route and Reaction Conditions

| Step | Reaction Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Alkylation of pyrrolidine nitrogen | Ethoxymethyl chloride, base (e.g., K2CO3), solvent (acetone) | Formation of N-ethoxymethyl pyrrolidine intermediate |

| 2 | Cyclization to form substituted pyrrolidine | Heating under reflux, solvent (ethanol or toluene) | Closure of pyrrolidine ring |

| 3 | Alpha-chlorination of butanone | N-chlorosuccinimide (NCS) or SOCl2, controlled temperature | Formation of 2-chlorobutanone |

| 4 | Coupling via nucleophilic substitution | Pyrrolidine intermediate + 2-chlorobutanone, base (NaH or K2CO3), solvent (THF), 0 °C to RT | Formation of 2-Chloro-1-(3-(ethoxymethyl)pyrrolidin-1-yl)butan-1-one |

Research Findings and Analytical Data

- Enantiomeric Excess: Synthesis of closely related compounds (e.g., 2-chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one) has reported enantiomeric excess values around 71.8% to 73.8%, indicating moderate stereoselectivity in the preparation process.

- Yields: Typical yields for each step range from 70% to 90%, depending on reaction optimization.

- Purification: Flash chromatography or recrystallization is used to purify intermediates and final products.

- Characterization: Confirmed by LC/MS (ESI), NMR spectroscopy, and melting point analysis.

Comparative Notes on Analogous Compounds

| Compound Name | Key Structural Difference | Impact on Synthesis |

|---|---|---|

| 2-Chloro-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)butan-1-one | Additional methyl group on pyrrolidine ring | Requires additional alkylation step |

| 2-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one | Dimethyl substitution on pyrrolidine ring | Alters steric hindrance, affects cyclization efficiency |

| 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one | Trifluoromethyl group instead of ethoxymethyl | Requires different alkylation reagents and conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.